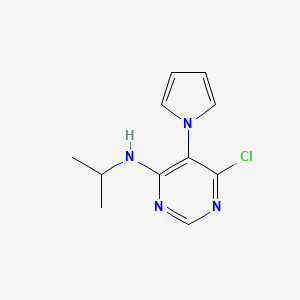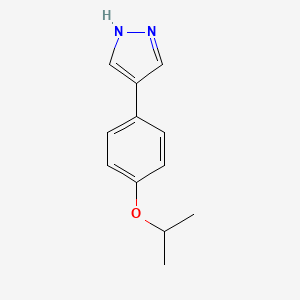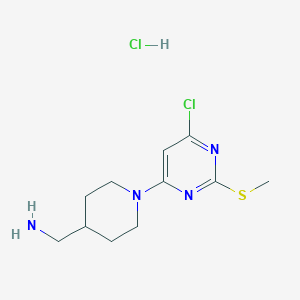
3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(3-((4-hydroxypiperidin-1-yl)sulfonyl)-4-méthoxyphényl)propanoïque est un composé organique complexe qui présente un cycle pipéridine, un groupe sulfonyle et un groupe méthoxyphényle. Ce composé est d'un intérêt majeur dans les domaines de la chimie médicinale et de la recherche pharmaceutique en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-(3-((4-hydroxypiperidin-1-yl)sulfonyl)-4-méthoxyphényl)propanoïque implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe sulfonyle : Le groupe sulfonyle peut être introduit par des réactions de sulfonation à l'aide de réactifs tels que les chlorures de sulfonyle.
Fixation du groupe méthoxyphényle : Le groupe méthoxyphényle peut être fixé par des réactions de substitution aromatique électrophile.
Formation du fragment acide propanoïque : Le fragment acide propanoïque peut être introduit par des réactions de carboxylation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la possibilité d'adaptation à grande échelle, la rentabilité et les considérations environnementales. Des techniques telles que la chimie en flux continu et les principes de la chimie verte peuvent être utilisées pour améliorer l'efficacité et la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(3-((4-hydroxypiperidin-1-yl)sulfonyl)-4-méthoxyphényl)propanoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle du cycle pipéridine peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le groupe sulfonyle peut être réduit pour former des sulfures ou des thiols.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en conditions acides ou basiques.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en présence de catalyseurs appropriés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut donner des cétones, tandis que la réduction du groupe sulfonyle peut produire des sulfures.
Applications De Recherche Scientifique
L'acide 3-(3-((4-hydroxypiperidin-1-yl)sulfonyl)-4-méthoxyphényl)propanoïque a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans diverses réactions organiques.
Biologie : Les activités biologiques potentielles du composé en font un candidat pour l'étude des interactions enzymatiques et des voies cellulaires.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, analgésiques et antimicrobiennes.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(3-((4-hydroxypiperidin-1-yl)sulfonyl)-4-méthoxyphényl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 3-(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-hydroxypipéridine : Un analogue plus simple avec un groupe hydroxyle sur le cycle pipéridine.
Acide 4-méthoxyphénylacétique : Contient un groupe méthoxyphényle et un fragment acide carboxylique.
Pipéridines sulfonylées : Des composés ayant un groupe sulfonyle lié à un cycle pipéridine.
Unicité
L'acide 3-(3-((4-hydroxypiperidin-1-yl)sulfonyl)-4-méthoxyphényl)propanoïque est unique en raison de la combinaison de ses groupes fonctionnels, qui lui confèrent une réactivité chimique spécifique et une activité biologique. La présence du cycle pipéridine, du groupe sulfonyle et du groupe méthoxyphényle dans une seule molécule permet des interactions et des applications diverses qui ne sont pas possibles avec des analogues plus simples.
Propriétés
Formule moléculaire |
C15H21NO6S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
3-[3-(4-hydroxypiperidin-1-yl)sulfonyl-4-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO6S/c1-22-13-4-2-11(3-5-15(18)19)10-14(13)23(20,21)16-8-6-12(17)7-9-16/h2,4,10,12,17H,3,5-9H2,1H3,(H,18,19) |
Clé InChI |
PUWGVRGMKUBIJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)

![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)



![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)



![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)
